Cas no 953148-18-0 (N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide)

N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 化学的及び物理的性質
名前と識別子
-
- N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
- N-(furan-2-ylmethyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
- VU0628873-1
- AKOS024488987
- 953148-18-0
- N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
- F5013-1276
- N-[(furan-2-yl)methyl]-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
-
- インチ: 1S/C20H21N3O3/c1-15-6-8-16(9-7-15)18-10-11-20(25)23(22-18)12-2-5-19(24)21-14-17-4-3-13-26-17/h3-4,6-11,13H,2,5,12,14H2,1H3,(H,21,24)
- InChIKey: PCCMNNDFHCISDK-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCN1C(C=CC(C2C=CC(C)=CC=2)=N1)=O)NCC1=CC=CO1
計算された属性
- せいみつぶんしりょう: 351.15829154g/mol
- どういたいしつりょう: 351.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5013-1276-10μmol |
N-[(furan-2-yl)methyl]-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
953148-18-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5013-1276-20mg |
N-[(furan-2-yl)methyl]-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
953148-18-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5013-1276-5μmol |
N-[(furan-2-yl)methyl]-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
953148-18-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5013-1276-5mg |
N-[(furan-2-yl)methyl]-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
953148-18-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5013-1276-50mg |
N-[(furan-2-yl)methyl]-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
953148-18-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5013-1276-30mg |
N-[(furan-2-yl)methyl]-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
953148-18-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5013-1276-15mg |
N-[(furan-2-yl)methyl]-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
953148-18-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5013-1276-40mg |
N-[(furan-2-yl)methyl]-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
953148-18-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5013-1276-2mg |
N-[(furan-2-yl)methyl]-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
953148-18-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5013-1276-1mg |
N-[(furan-2-yl)methyl]-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
953148-18-0 | 1mg |
$54.0 | 2023-09-10 |
N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamideに関する追加情報
Research Brief on N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide (CAS: 953148-18-0)
In recent years, the compound N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide (CAS: 953148-18-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazinone and furan moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of inflammatory pathways and enzyme inhibition. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide involves a multi-step process that has been optimized in recent studies to improve yield and purity. Key advancements include the use of microwave-assisted synthesis and green chemistry principles, which have reduced reaction times and minimized environmental impact. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.
From a pharmacological perspective, this compound has demonstrated notable activity as an inhibitor of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), both of which are critical targets in the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). In vitro studies have revealed that the compound exhibits a high degree of selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. Additionally, its PDE4 inhibitory activity suggests potential applications in neurodegenerative diseases, where PDE4 modulation has been linked to cognitive enhancement.
Recent in vivo studies have further elucidated the therapeutic potential of N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide. Animal models of inflammation have shown significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 following administration of the compound. Moreover, pharmacokinetic studies indicate favorable bioavailability and a half-life conducive to once-daily dosing, which could enhance patient compliance in clinical settings. These findings position the compound as a strong candidate for further preclinical development.
Despite these promising results, challenges remain in the development of N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide. Issues such as metabolic stability and potential off-target effects require further investigation. Recent research has explored structural modifications to address these limitations, including the introduction of fluorinated analogs to improve metabolic resistance. Computational modeling and molecular docking studies have also been employed to optimize the compound's interaction with its target enzymes, providing a roadmap for future derivative development.
In conclusion, N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide (CAS: 953148-18-0) represents a promising scaffold for the development of novel anti-inflammatory and neuroprotective agents. Its dual inhibitory activity against COX-2 and PDE4, coupled with favorable pharmacokinetic properties, underscores its potential as a multi-target therapeutic. Ongoing research efforts are expected to further refine its pharmacological profile and advance its translation into clinical trials. This compound exemplifies the intersection of chemical innovation and biological relevance, offering new avenues for drug discovery in complex disease areas.
953148-18-0 (N-(furan-2-yl)methyl-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide) 関連製品
- 1261579-01-4(7-Hydroxyquinoline-5-carbonyl chloride)
- 868968-89-2(N-(4-acetamidophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 1805469-16-2(4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid)
- 2034342-07-7(N'-(2-methoxy-5-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide)
- 2171758-43-1(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid)
- 2171679-98-2(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid)
- 2195881-47-9(1-[(oxan-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride)
- 449766-99-8(ethyl 6-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)
- 1261886-14-9(3-Hydroxyquinoline-4-acetonitrile)
- 3392-97-0(2,6-Dimethoxybenzaldehyde)




